molecular formula C10H8Cl3NO B176190 1H-Indole-3-methanol, alpha-(trichloromethyl)- CAS No. 118171-42-9

1H-Indole-3-methanol, alpha-(trichloromethyl)-

Cat. No. B176190
M. Wt: 264.5 g/mol
InChI Key: KNHYQIDFVDXYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-methanol, alpha-(trichloromethyl)-, also known as indole-3-carbinol (I3C), is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. I3C has gained significant attention in recent years due to its potential health benefits, particularly in cancer prevention and treatment.

Mechanism Of Action

The mechanism of action of I3C in cancer prevention and treatment is complex and not fully understood. However, it is believed that I3C can modulate various signaling pathways involved in cancer development and progression, including the estrogen receptor pathway, the aryl hydrocarbon receptor pathway, and the nuclear factor-kappa B pathway.

Biochemical And Physiological Effects

I3C has been shown to have various biochemical and physiological effects in the body. For example, I3C can increase the activity of liver enzymes involved in detoxification, leading to the elimination of carcinogens and other harmful substances from the body. I3C can also modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using I3C in lab experiments is its low toxicity and high bioavailability. I3C is also relatively inexpensive and easy to obtain. However, one limitation of using I3C in lab experiments is its instability, as it can degrade quickly under certain conditions.

Future Directions

There are numerous future directions for research on I3C, particularly in the field of cancer prevention and treatment. One area of interest is the development of novel delivery systems for I3C, such as nanoparticles or liposomes, to improve its stability and bioavailability. Another area of interest is the identification of specific molecular targets of I3C in cancer cells, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to elucidate the potential role of I3C in other disease states, such as cardiovascular disease and diabetes.

Synthesis Methods

I3C can be synthesized through various methods, including the reaction of indole with formaldehyde and a strong acid, or the reaction of indole with chloroform in the presence of a base. However, the most common method of synthesis is through the hydrolysis of glucobrassicin, a glucosinolate found in cruciferous vegetables, by the enzyme myrosinase.

Scientific Research Applications

I3C has been extensively studied for its potential health benefits, particularly in cancer prevention and treatment. Numerous studies have shown that I3C can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. I3C has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

118171-42-9

Product Name

1H-Indole-3-methanol, alpha-(trichloromethyl)-

Molecular Formula

C10H8Cl3NO

Molecular Weight

264.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(1H-indol-3-yl)ethanol

InChI

InChI=1S/C10H8Cl3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,9,14-15H

InChI Key

KNHYQIDFVDXYRN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)O

synonyms

2,2,2-trichloro-1-(3-indolyl)ethanol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.